Biochemical Potency of PRMT5-IN-30: IC50 of 0.33 μM in PRMT5 Enzymatic Assay
PRMT5-IN-30 demonstrates an IC50 of 0.33 μM against PRMT5 in a biochemical enzymatic assay [1]. This potency level is moderate compared to clinical-stage PRMT5 inhibitors such as GSK3326595 (IC50 = 6.2 nM) , positioning PRMT5-IN-30 as a research tool rather than a clinical candidate. The moderate potency may be advantageous in certain experimental contexts where complete target saturation is undesirable or where researchers wish to study partial PRMT5 inhibition.
| Evidence Dimension | PRMT5 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.33 μM |
| Comparator Or Baseline | GSK3326595: 6.2 nM (0.0062 μM) |
| Quantified Difference | ~53-fold lower potency than GSK3326595 |
| Conditions | Biochemical PRMT5 enzymatic assay; recombinant PRMT5/MEP50 complex |
Why This Matters
This quantitative potency information enables researchers to select the appropriate tool compound for their specific experimental requirements—whether they need near-complete target inhibition (nM-range inhibitors) or moderate inhibition (μM-range) that may more closely mimic physiological or partial knockdown conditions.
- [1] Mao, R., Shao, J., Zhu, K., Zhang, Y., Ding, H., Zhang, C., Shi, Z., Jiang, H., Liu, D., Yao, X., Luo, C. Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization. J. Med. Chem. 2017, 60 (14), 6289–6304. View Source
